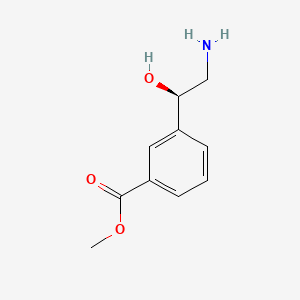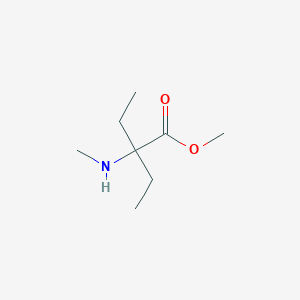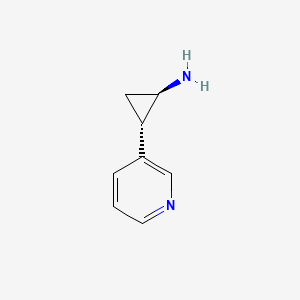
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is a synthetic organic compound that features a pyrazole ring, an amino group, and an acrylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate typically involves the reaction of ethyl acrylate with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of an amine catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity for the Z-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their ability to inhibit specific enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring and amino group play crucial roles in these interactions, facilitating strong binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-Ethyl 3-amino-3-(1H-pyrazol-5-yl)acrylate: Lacks the methyl group on the pyrazole ring.
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-4-yl)acrylate: The amino group is positioned differently on the pyrazole ring.
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-3-yl)acrylate: The position of the amino group is altered.
Uniqueness
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
ethyl (Z)-3-amino-3-(2-methylpyrazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)6-7(10)8-4-5-11-12(8)2/h4-6H,3,10H2,1-2H3/b7-6- |
Clave InChI |
XBNPCWAPLJGJFI-SREVYHEPSA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C1=CC=NN1C)\N |
SMILES canónico |
CCOC(=O)C=C(C1=CC=NN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)


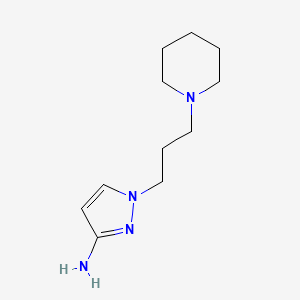
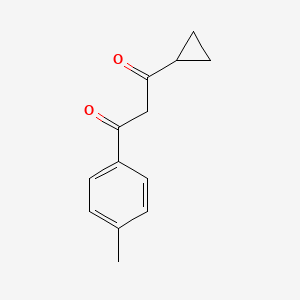
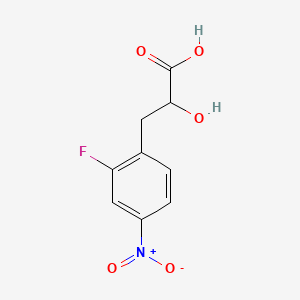


![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)

